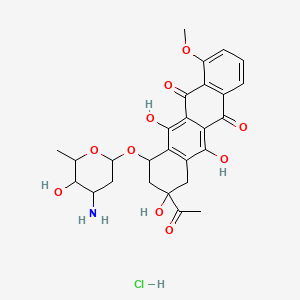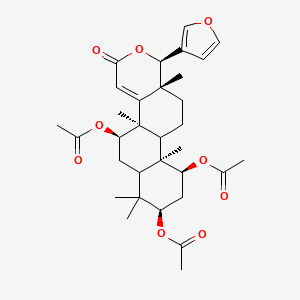
Fissinolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fissinolide is a limonoid compound first isolated from the Brazilian tree Cedrela fissilis. Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fissinolide involves several steps, starting from naturally occurring precursors. One common method includes the reduction of a carbonyl function to an alcohol, followed by acetylation. This process requires specific reagents and conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .
Análisis De Reacciones Químicas
Types of Reactions: Fissinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride can be employed to convert carbonyl groups to alcohols.
Substitution: Substitution reactions often involve nucleophiles that replace specific functional groups within the this compound structure.
Major Products:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Fissinolide is part of a broader class of limonoids, which includes compounds such as angustidienolide and photogedunin acetates. Compared to these similar compounds, this compound stands out due to its unique structural features and specific biological activities .
Comparación Con Compuestos Similares
- Angustidienolide
- Photogedunin acetates
- Toosendanin
Propiedades
Número CAS |
11046-11-0 |
|---|---|
Fórmula molecular |
C29H36O8 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
methyl 2-[(2S,5R,6R,13S,14R,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |
InChI |
InChI=1S/C29H36O8/c1-15(30)36-26-18-11-17-19(29(5,24(18)33)21(27(26,2)3)13-22(31)34-6)7-9-28(4)20(17)12-23(32)37-25(28)16-8-10-35-14-16/h8,10,14,18-19,21,25-26H,7,9,11-13H2,1-6H3/t18-,19+,21+,25+,26-,28-,29?/m1/s1 |
Clave InChI |
YOTCKRFNSMJTGD-ZFZOQYKTSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@H]2CC3=C4CC(=O)O[C@H]([C@@]4(CC[C@@H]3C(C2=O)([C@H](C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
SMILES canónico |
CC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















